REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:12][C:13]([C:15]1[S:19][N:18]=[CH:17][CH:16]=1)=O)[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:2]=[CH2:3].[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([CH2:28][NH:29][OH:30])=[CH:24][CH:23]=1.C(N(C(C)C)CC)(C)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1(C)C=CC=CC=1.C(OCC)(=O)C.O>[S:19]1[C:15]([C:13]23[CH2:12][N:4]([C:5]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:11])[CH2:1][CH:2]2[CH2:3][O:30][N:29]3[CH2:28][C:25]2[CH:26]=[CH:27][C:22]([O:21][CH3:20])=[CH:23][CH:24]=2)=[CH:16][CH:17]=[N:18]1
|
Name
|
|
Quantity
|
610.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(C(OC(C)(C)C)=O)CC(=O)C1=CC=NS1
|
Name
|
|
Quantity
|
6.1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
532.68 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CNO
|
Name
|
|
Quantity
|
489.86 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
Ti(OEt)4
|
Quantity
|
640.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
5.49 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.05 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
A solid precipitates which
|
Type
|
DISSOLUTION
|
Details
|
then re-dissolves
|
Type
|
STIRRING
|
Details
|
on stirring
|
Type
|
CUSTOM
|
Details
|
The biphasic mixture is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ethyl acetate (2×1 L)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water (2×2 L), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate (3 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure again
|
Type
|
CUSTOM
|
Details
|
The crude product is triturated in ethyl acetate (1.2 L)
|
Type
|
WAIT
|
Details
|
isohexane (4.8 L) for 40 minutes
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
WASH
|
Details
|
washed with hexane (4 L)
|
Type
|
CUSTOM
|
Details
|
The solid is dried under vacuum for 3 hours and in a vacuum oven at 40° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1N=CC=C1C12N(OCC1CN(C2)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 741.51 g | |
YIELD: PERCENTYIELD | 82.2% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |